6,8-Dichloro-4-methylcinnoline
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Overview
Description
6,8-Dichloro-4-methylcinnoline is a halogenated heterocyclic compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 6,8-Dichloro-4-methylcinnoline typically involves the chlorination of 4-methylcinnoline. One common method includes the reaction of 4-methylcinnoline with chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 6 and 8 positions . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6,8-Dichloro-4-methylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
6,8-Dichloro-4-methylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The exact mechanism of action of 6,8-Dichloro-4-methylcinnoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
6,8-Dichloro-4-methylcinnoline can be compared with other halogenated heterocycles such as:
4-Chloro-8-methylquinoline: Similar in structure but with different substitution patterns, leading to distinct biological activities.
6,8-Dichloroquinoline: Another related compound with potential antimicrobial properties.
4,6-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
6,8-dichloro-4-methylcinnoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-12-13-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
InChI Key |
LEOCFGIRNNMWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC2=C1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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